molecular formula C9H11NOS B14584280 Carbamothioic acid, (4-methylphenyl)-, S-methyl ester CAS No. 61578-87-8

Carbamothioic acid, (4-methylphenyl)-, S-methyl ester

Cat. No.: B14584280
CAS No.: 61578-87-8
M. Wt: 181.26 g/mol
InChI Key: AJEXMXBENVVQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamothioic acid, (4-methylphenyl)-, S-methyl ester is an organic compound with a unique structure that includes a carbamothioic acid core and a 4-methylphenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamothioic acid, (4-methylphenyl)-, S-methyl ester typically involves the reaction of 4-methylphenyl isothiocyanate with methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves heating the reactants in the presence of a catalyst, such as a base, to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, (4-methylphenyl)-, S-methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester into corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Carbamothioic acid, (4-methylphenyl)-, S-methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of carbamothioic acid, (4-methylphenyl)-, S-methyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also modulate biochemical pathways by interacting with key proteins and receptors, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbamothioic acid, (4-methylphenyl)-, S-ethyl ester
  • Carbamothioic acid, (4-methylphenyl)-, S-propyl ester

Uniqueness

Carbamothioic acid, (4-methylphenyl)-, S-methyl ester is unique due to its specific ester group, which imparts distinct chemical and biological properties. Compared to its analogs, the methyl ester variant exhibits different reactivity and bioactivity profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

61578-87-8

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

S-methyl N-(4-methylphenyl)carbamothioate

InChI

InChI=1S/C9H11NOS/c1-7-3-5-8(6-4-7)10-9(11)12-2/h3-6H,1-2H3,(H,10,11)

InChI Key

AJEXMXBENVVQRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.